
2-Methoxy-tetrahydro-furan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-tetrahydro-furan-3-ol is an organic compound with the molecular formula C5H10O2. It is a derivative of tetrahydrofuran, a common solvent in organic chemistry. This compound is characterized by the presence of a methoxy group (-OCH3) and a hydroxyl group (-OH) attached to the tetrahydrofuran ring. It is a colorless liquid with a pleasant odor and is soluble in water and many organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-tetrahydro-furan-3-ol can be synthesized through several methods. One common method involves the catalytic hydrogenation of furfural, a compound derived from agricultural waste products such as corncobs and bagasse. The reaction proceeds as follows:
OC4H3CHO+4H2→OC4H7CH3+H2O
In this reaction, furfural is hydrogenated in the presence of a catalyst, typically palladium or nickel, under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of renewable biomass sources. The raw materials, rich in cellulose, hemicelluloses, and lignin, are subjected to acid-catalyzed digestion to produce furfural, which is then hydrogenated to yield the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-tetrahydro-furan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products Formed
Oxidation: Formation of 2-methoxytetrahydrofuran-3-one.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various substituted tetrahydrofuran compounds.
Scientific Research Applications
2-Methoxy-tetrahydro-furan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of fine chemicals, agrochemicals, and polymers
Mechanism of Action
The mechanism of action of 2-Methoxy-tetrahydro-furan-3-ol involves its interaction with various molecular targets and pathways. The compound can act as a Lewis base, forming complexes with metal ions and facilitating catalytic reactions. It can also participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and stability of other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A similar compound with a methyl group instead of a methoxy group.
Tetrahydrofuran: The parent compound without any substituents.
Uniqueness
2-Methoxy-tetrahydro-furan-3-ol is unique due to the presence of both methoxy and hydroxyl groups, which impart distinct chemical reactivity and solubility properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C5H10O3 |
|---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
2-methoxyoxolan-3-ol |
InChI |
InChI=1S/C5H10O3/c1-7-5-4(6)2-3-8-5/h4-6H,2-3H2,1H3 |
InChI Key |
DDIDZOMSYGWECH-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(CCO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


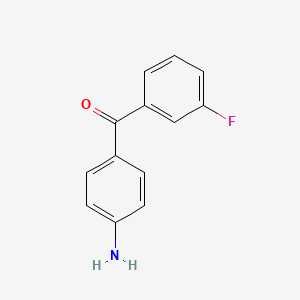
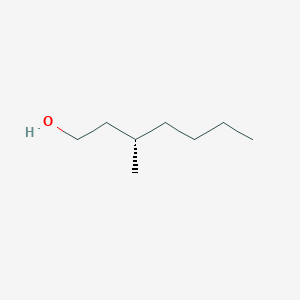
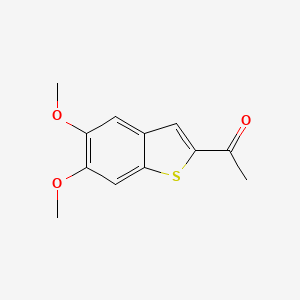
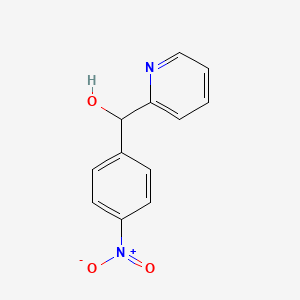
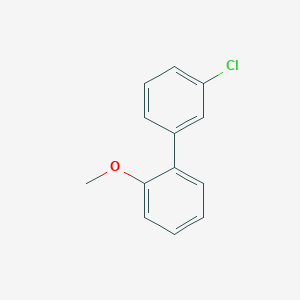
![(Cyclopropylmethyl)[1-(pyridin-4-YL)ethyl]amine](/img/structure/B8600984.png)
![Pyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B8600995.png)

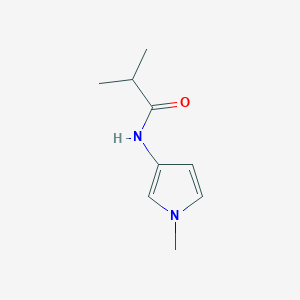
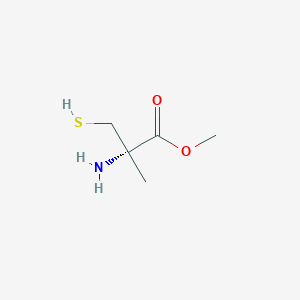
![(1-[6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-aza-spiro[2.4]heptane-5-carbonyl)-2-methyl-propyl)-carbamic acid methyl ester](/img/structure/B8601024.png)
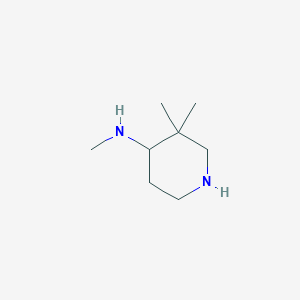
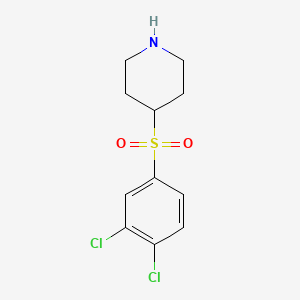
![1-{[(2-Bromophenyl)sulfanyl]methyl}pyridin-2(1H)-imine](/img/structure/B8601055.png)
